![molecular formula C₂₂H₂₆FN₃O₅S B1146471 rac-(4E,6E)-5-Dehydroxy Rosuvastatin CAS No. 1346606-44-7](/img/no-structure.png)
rac-(4E,6E)-5-Dehydroxy Rosuvastatin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of Rosuvastatin, including its derivatives such as "rac-(4E,6E)-5-Dehydroxy Rosuvastatin", involves complex chemical processes. A practical synthesis approach developed by Tartaggia et al. (2015) involves an efficient aldol condensation between a derivative of methyl 3-hydroxy-5-oxohexanoate and a pyrimidinecarbaldehyde, forming a core structure of rosuvastatin. This method showcases an alternative to classical synthesis methods, emphasizing the formation of a double bond connecting the aromatic part with the statin's side chain, which is crucial for its biological activity (Tartaggia et al., 2015).
Molecular Structure Analysis
The molecular structure of Rosuvastatin and its derivatives is characterized by a complex arrangement of atoms that allows for its potent inhibitory action on HMG-CoA reductase. The molecule's hydrophilic nature, compared to other statins, is attributed to its distinct pharmacologic properties, which include a comparatively potent inhibition of the enzyme activity in both rat and human hepatic microsomes (McTaggart et al., 2001).
Chemical Reactions and Properties
Chemical reactions involving Rosuvastatin, including esterification and lactonization, play a critical role in its pharmacological efficacy. The lactone form of statins, such as Rosuvastatin, is crucial for its bioactivation in the liver. The synthesis pathway utilizing the Wittig reaction, as demonstrated by Časar et al. (2010), represents a novel approach to forming the lactonized side chain, essential for the drug's activity (Časar et al., 2010).
Physical Properties Analysis
The physical properties of Rosuvastatin, such as solubility, crystallinity, and thermal stability, are critical for its formulation and bioavailability. Techniques like Differential Scanning Calorimetry (DSC), Fourier Transform Infrared Spectroscopy (FT-IR), and X-ray Diffraction (XRD) are commonly used to analyze these properties, providing insights into the drug's pharmacokinetics and pharmacodynamics profiles. These properties are not directly mentioned in the cited sources but are standard analytical techniques for such analysis.
Chemical Properties Analysis
The chemical properties of Rosuvastatin, including its reactivity, stability under various conditions, and interactions with other molecules, underpin its mechanism of action and therapeutic effects. Its ability to inhibit HMG-CoA reductase is a direct consequence of its chemical structure, particularly the presence of fluorophenyl and sulfonamide groups, which enhance its binding affinity and specificity to the enzyme (Hassouna, 2017).
作用機序
Target of Action
The primary target of rac-(4E,6E)-5-Dehydroxy Rosuvastatin is similar to that of Rosuvastatin, which is used along with a proper diet to help lower bad cholesterol and fats and raise good cholesterol in the blood .
Mode of Action
The compound interacts with its targets by inhibiting the enzyme HMG-CoA reductase, an early and rate-limiting enzyme in the synthesis of cholesterol . This results in the liver making less cholesterol, which leads to a decrease in the amount of cholesterol in the body .
Biochemical Pathways
The compound affects the mevalonate pathway, which is the metabolic pathway that produces cholesterol and other isoprenoids. By inhibiting the HMG-CoA reductase enzyme, it reduces the production of mevalonate, a critical molecule in the production of cholesterol .
Pharmacokinetics
It is expected to have similar pharmacokinetic properties to rosuvastatin, which is known for its high bioavailability .
Result of Action
The result of the compound’s action is a decrease in the level of bad cholesterol and fats, and an increase in the level of good cholesterol in the blood . This can help prevent or slow down the hardening of arteries and other heart and blood flow problems.
特性
{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(4E,6E)-5-Dehydroxy Rosuvastatin involves the conversion of Rosuvastatin to the desired compound through a series of chemical reactions.", "Starting Materials": [ "Rosuvastatin", "Sodium hydroxide", "Hydrogen peroxide", "Acetic acid", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium carbonate", "Ethyl acetate", "Water" ], "Reaction": [ "Rosuvastatin is treated with sodium hydroxide and hydrogen peroxide to form the corresponding lactone.", "The lactone is then reduced with sodium borohydride in methanol to form the corresponding diol.", "The diol is then treated with acetic acid to form the corresponding acetal.", "The acetal is then hydrolyzed with hydrochloric acid to form the corresponding aldehyde.", "The aldehyde is then treated with sodium borohydride in methanol to form the corresponding alcohol.", "The alcohol is then treated with sodium carbonate in ethyl acetate and water to form the desired compound, rac-(4E,6E)-5-Dehydroxy Rosuvastatin." ] } | |
CAS番号 |
1346606-44-7 |
製品名 |
rac-(4E,6E)-5-Dehydroxy Rosuvastatin |
分子式 |
C₂₂H₂₆FN₃O₅S |
分子量 |
463.52 |
同義語 |
(4E,6E)-7-[4-(4-Fluorophenyl)-6-isopropyl-2-(N-methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3-hydroxyhepta-4,6-dienoic Acid; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。